Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that belongs to the class of sulfonamides This compound features a thiophene ring substituted with a carboxylate ester group and a sulfamoyl group attached to a 2,4,6-trimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Carboxylate Ester Group: The carboxylate ester group can be introduced via esterification reactions, typically using methanol and an acid catalyst.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the thiophene derivative with a sulfonamide reagent, such as 2,4,6-trimethylphenylsulfonyl chloride, under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of the above steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. The sulfonamide group is known for its antibacterial properties, and derivatives of this compound could be explored for their therapeutic potential.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring, which is known for its conductive properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate would depend on its specific application. In a biological context, the sulfonamide group could inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. This inhibition would prevent the synthesis of folic acid, which is essential for bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(phenyl)sulfamoyl]thiophene-2-carboxylate: Similar structure but with a phenyl group instead of a 2,4,6-trimethylphenyl group.
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate: Similar structure but with a 2,4-dimethylphenyl group.
Uniqueness
Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the 2,4,6-trimethylphenyl group, which can influence the compound’s steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-9-7-10(2)13(11(3)8-9)16-22(18,19)12-5-6-21-14(12)15(17)20-4/h5-8,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPCLYILAUMSJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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